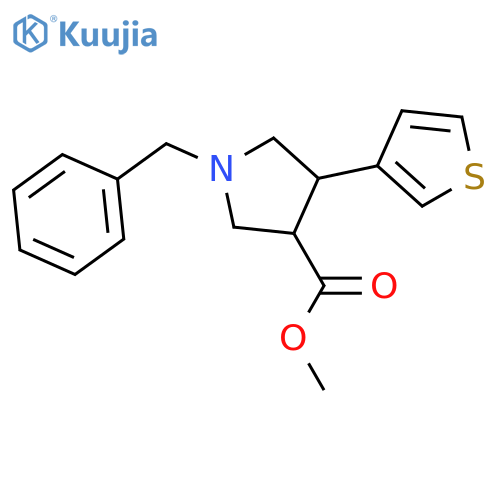Cas no 1797786-59-4 (3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester)

1797786-59-4 structure
商品名:3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester
-
- インチ: 1S/C17H19NO2S/c1-20-17(19)16-11-18(9-13-5-3-2-4-6-13)10-15(16)14-7-8-21-12-14/h2-8,12,15-16H,9-11H2,1H3
- InChIKey: DBXUSEYXIHEMLD-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)CC(C2C=CSC=2)C(C(OC)=O)C1
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-140976-0.05g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 0.05g |
$732.0 | 2023-02-15 | ||
| Enamine | EN300-140976-0.1g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 0.1g |
$767.0 | 2023-02-15 | ||
| Enamine | EN300-140976-5000mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 5000mg |
$2525.0 | 2023-09-30 | ||
| Enamine | EN300-140976-50mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 50mg |
$732.0 | 2023-09-30 | ||
| Enamine | EN300-140976-500mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 500mg |
$836.0 | 2023-09-30 | ||
| Enamine | EN300-140976-2500mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 2500mg |
$1707.0 | 2023-09-30 | ||
| Enamine | EN300-140976-5.0g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 5.0g |
$2525.0 | 2023-02-15 | ||
| Enamine | EN300-140976-0.25g |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 0.25g |
$801.0 | 2023-02-15 | ||
| Enamine | EN300-140976-100mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 100mg |
$767.0 | 2023-09-30 | ||
| Enamine | EN300-140976-250mg |
methyl 1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate |
1797786-59-4 | 250mg |
$801.0 | 2023-09-30 |
3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester 関連文献
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
1797786-59-4 (3-Pyrrolidinecarboxylic acid, 1-(phenylmethyl)-4-(3-thienyl)-, methyl ester) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
